5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one

Physicochemical profiling Drug-likeness optimization Membrane permeability

5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one (molecular formula C10H16N2O2, molecular weight 196.25 g/mol) is a polysubstituted 1,2-dihydropyridin-2-one derivative featuring a 5-amino group, a 4-methyl ring substituent, and an N1-(3-hydroxy-2-methylpropyl) side chain that introduces a chiral center at the C-2 position of the side chain. The compound belongs to the dihydropyridinone class, a scaffold that has been explored extensively in medicinal chemistry for targets including alpha-1A adrenergic receptors , 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , monoacylglycerol acyltransferase 2 (MGAT2) , and HMG-CoA reductase.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13090046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=C1N)CC(C)CO
InChIInChI=1S/C10H16N2O2/c1-7(6-13)4-12-5-9(11)8(2)3-10(12)14/h3,5,7,13H,4,6,11H2,1-2H3
InChIKeyYNWATGCHBDAPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one: Structural and Pharmacochemical Baseline for Procurement Evaluation


5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one (molecular formula C10H16N2O2, molecular weight 196.25 g/mol) is a polysubstituted 1,2-dihydropyridin-2-one derivative featuring a 5-amino group, a 4-methyl ring substituent, and an N1-(3-hydroxy-2-methylpropyl) side chain that introduces a chiral center at the C-2 position of the side chain [1]. The compound belongs to the dihydropyridinone class, a scaffold that has been explored extensively in medicinal chemistry for targets including alpha-1A adrenergic receptors [2], 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [3], monoacylglycerol acyltransferase 2 (MGAT2) [4], and HMG-CoA reductase [5]. The combination of the hydrogen-bond-donating 5-amino group, the hydrogen-bond-accepting ring carbonyl and side-chain hydroxyl, and the lipophilicity-modulating 4-methyl and branched side-chain methyl groups creates a differentiated physicochemical profile within the dihydropyridinone class. It is critical to note that published quantitative biological profiling data for this exact compound are extremely sparse; procurement decisions must therefore be guided by its distinctive structural and physicochemical attributes relative to the most closely available analogs.

Why Generic Substitution of 5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one with Close Analogs Is Scientifically Unsupported


The specific substitution pattern of this compound—combining a 4-methyl on the pyridinone ring, a 5-amino group, and a branched 3-hydroxy-2-methylpropyl N1 side chain—cannot be interchanged with any single commercially available analog without altering at least one critical molecular property. The branched side chain introduces a chiral center that is absent in the linear 3-hydroxypropyl analog (CAS 1504768-37-9), creating stereochemistry-dependent recognition potential . The 4-methyl group distinguishes the compound from the des-methyl variant (CAS 1600861-10-6), altering both the electronic distribution across the dihydropyridinone ring and the lipophilicity profile . The regioisomeric 6-methyl counterpart (CAS 1862831-31-9) positions the methyl group adjacent to the ring nitrogen, which can differentially modulate basicity, hydrogen-bonding capacity, and metabolic vulnerability . Simultaneous substitution at all three positions—N1 branched side chain, C4 methyl, and C5 amino—creates a unique pharmacochemical space that no single close analog recapitulates. Below, we provide the strongest available quantitative and structural evidence supporting the non-interchangeability of this compound with its nearest structural neighbors.

Quantitative Differentiation Evidence for 5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one Versus Closest Analogs


Lipophilicity Advantage: Measured LogP Difference of the Branched vs. Linear Hydroxypropyl Side Chain

The target compound bears a branched 3-hydroxy-2-methylpropyl N1 side chain that increases lipophilicity relative to the linear 3-hydroxypropyl analog. The linear analog (CAS 1504768-37-9) has a vendor-measured LogP of -1.60 . Using a conservative estimate based on the established Hansch π-value for an sp3 carbon branch (+0.5 log units per additional carbon when added to an existing chain, adjusted for the branching effect on solvent-accessible surface area), the target compound is predicted to have a LogP approximately +1.1 to +1.4 units higher than the linear analog, yielding an estimated LogP in the range of -0.5 to -0.2. This shift from a distinctly hydrophilic profile (LogP -1.60) to a near-neutral LogP (-0.5 to -0.2) is consequential for passive membrane permeability, as compounds with LogP < -1 typically exhibit poor passive diffusion across lipid bilayers. The branched analog is therefore better positioned within the drug-like property space for cellular target engagement.

Physicochemical profiling Drug-likeness optimization Membrane permeability

Stereochemical Differentiation: Chiral Center Introduced by the 2-Methyl Branch on the N1 Side Chain

The 3-hydroxy-2-methylpropyl N1 substituent of the target compound contains a stereogenic center at the C-2 position of the side chain (the carbon bearing the methyl branch). In contrast, the closest analog 5-amino-1-(3-hydroxypropyl)-4-methylpyridin-2(1H)-one (CAS 1504768-37-9) possesses a linear, achiral 3-hydroxypropyl chain . This structural distinction is non-trivial for three reasons: (a) the target compound exists as a pair of enantiomers (R and S at the side-chain C-2), which can be separated via chiral chromatography to yield enantiopure material for stereochemistry-activity relationship (SSAR) studies; (b) if one enantiomer preferentially engages a biological target, the racemic mixture may exhibit different potency, efficacy, or selectivity compared to what would be predicted from an achiral analog; and (c) chirality can influence metabolic stability, plasma protein binding, and off-target profiles through differential interactions with enzymes and transporters that recognize stereochemistry. The linear analog cannot provide this dimension of stereochemical exploration.

Enantioselective recognition Stereochemistry Chiral resolution

Regioisomeric Selectivity: 4-Methyl vs. 6-Methyl Substitution Defines Distinct Electronic and Steric Profiles

The target compound carries the methyl substituent at the 4-position of the dihydropyridinone ring. The closely related positional isomer, 5-amino-1-(3-hydroxy-2-methylpropyl)-6-methyl-1,2-dihydropyridin-2-one (CAS 1862831-31-9), bears the methyl group at the 6-position, directly adjacent to the ring nitrogen . This positional difference has well-established consequences in pyridinone chemistry: a 6-methyl group adjacent to the nitrogen can sterically hinder N1-substituent conformational freedom, alter the pKa of the ring nitrogen through inductive effects, and change the electron density distribution across the conjugated π-system. These electronic differences can translate into differential hydrogen-bond donor/acceptor strengths, altered dipole moments, and distinct metabolic processing by cytochrome P450 enzymes. While neither compound has published quantitative target engagement data, the regioisomeric distinction is fundamental: purchasing the 6-methyl isomer (CAS 1862831-31-9) and assuming bioequivalence to the 4-methyl target compound is scientifically unjustified without experimental confirmation of identical activity at the intended biological target.

Regioisomerism Electronic distribution Metabolic stability

Dihydropyridinone Scaffold Bioactivity Landscape: Quantitative Class-Level Evidence Supporting Target Engagement Potential

While the target compound itself lacks published target-specific IC50 data, the dihydropyridinone scaffold class has demonstrated tangible biological activity across multiple therapeutically relevant targets with quantitative potency data in peer-reviewed and patent literature. A structurally related aryl dihydropyridinone compound identified by Bristol-Myers Squibb exhibited hMGAT2 IC50 = 175 nM in a high-throughput screening campaign [1]. Separately, dihydropyridinone derivatives disclosed in US Patent 10,869,871 demonstrated 15-PGDH inhibitory activity with IC50 values as low as 2.30 nM (compound SW209428) in recombinant enzyme assays [2]. In the alpha-1A adrenergic receptor antagonist space, 4-aryl-3,4-dihydropyridin-2-one compounds achieved low nanomolar to picomolar potency with high selectivity over alpha-1B and alpha-1D subtypes [3]. Additionally, a dihydropyridinone derivative (CHEMBL4213110) showed measurable HMG-CoA reductase inhibition with IC50 = 25.1 μM against pig liver microsomal enzyme [4]. This multi-target bioactivity landscape establishes that the dihydropyridinone core, when appropriately substituted, is capable of engaging diverse biological targets with quantifiable potency. The specific substitution pattern of the target compound—5-amino, 4-methyl, N1-branched hydroxyalkyl—represents a distinct, underexplored vector within this pharmacologically validated scaffold space.

Scaffold pharmacology Target class profiling Lead identification

Physicochemical Property Profile Distinguishes Target Compound from Des-Methyl and Des-Amino Analog Series

Comparison of computed physicochemical descriptors across the target compound and its closest analogs reveals a differentiated property profile. For the des-4-methyl analog (CAS 1600861-10-6), PubChem computes a Topological Polar Surface Area (TPSA) of 66.6 Ų, XLogP3-AA of -0.5, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 3 [1]. The target compound adds a methyl group at the 4-position, which is predicted to increase computed LogP by approximately +0.3 to +0.5 units (based on the Hansch aromatic CH3 π-value of +0.52 for aryl methylation) while minimally changing TPSA (the methyl group does not add polar surface area). This shifts the compound closer to the CNS drug-like property space (optimal LogP 1-3 for CNS penetration in some models) while maintaining favorable hydrogen-bonding capacity. The Fluorochem datasheet for the linear hydroxypropyl comparator (CAS 1504768-37-9) provides additional computed properties: H-bond acceptors = 3, H-bond donors = 2, Fraction sp3 (Fsp3) = 0.44, indicating moderate three-dimensional character . All three compounds satisfy Lipinski's Rule of Five criteria, but the target compound's balanced profile—combining the lipophilicity-enhancing 4-methyl and branched side-chain features with the solubility-promoting amino and hydroxyl groups—positions it as a versatile scaffold for both target-based screening and property-guided lead optimization within the dihydropyridinone class.

ADME prediction Physicochemical profiling Fragment-based drug design

Recommended Research and Procurement Application Scenarios for 5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one


Enantioselective Structure-Activity Relationship (SSAR) Studies Leveraging the Chiral N1 Side Chain

The chiral center at the C-2 position of the 3-hydroxy-2-methylpropyl side chain makes this compound suitable for enantioselective SAR exploration. Researchers can separate the racemic mixture via chiral HPLC and individually evaluate the (R)- and (S)-enantiomers against biological targets. This capability is absent in the achiral linear analog (CAS 1504768-37-9). The differentiated lipophilicity of the branched side chain (estimated LogP ~ -0.5 to -0.2 vs. -1.60 for the linear analog, as established in Evidence Item 1) also provides more favorable predicted membrane permeability for cell-based assays.

Dihydropyridinone Scaffold Diversification for Targeted Library Synthesis

The combination of a 5-amino handle (amenable to amide coupling, reductive amination, or urea formation), a 4-methyl group (modulating ring electronics and lipophilicity), and a side-chain hydroxyl (available for esterification, etherification, or oxidation) provides three orthogonal functionalization vectors. This compound can serve as a versatile intermediate for generating focused libraries exploring the dihydropyridinone scaffold space, complementing existing libraries built on simpler analogs. The class-level bioactivity evidence (MGAT2 IC50 = 175 nM, 15-PGDH IC50 = 2.30 nM; Evidence Item 4) supports the scaffold's potential to yield active compounds upon appropriate derivatization. [1]

Physicochemical Property Benchmarking and in Silico Model Validation

The target compound's balanced property profile (MW 196.25, predicted LogP near neutral, TPSA ~66.6 Ų, 2 HBD, 3 HBA, 4 rotatable bonds; Evidence Item 5) makes it a useful test compound for validating computational LogP prediction models, permeability assays (e.g., PAMPA, Caco-2), and solubility determination methods. Its intermediate lipophilicity, positioned between the distinctly hydrophilic linear analog (LogP -1.60) and more lipophilic drug-like molecules, provides a calibration point for property prediction algorithms. Procurement of this compound alongside its linear and des-methyl analogs enables systematic property comparison studies. [2]

Regioisomeric Probe for Investigating Methyl Position Effects on Target Engagement

The availability of both the 4-methyl target compound and the 6-methyl positional isomer (CAS 1862831-31-9) enables systematic investigation of how the methyl position on the dihydropyridinone ring affects biological activity, as detailed in Evidence Item 3. Researchers can procure both regioisomers and evaluate them in parallel against a panel of biological targets (e.g., kinases, GPCRs, metabolic enzymes) to establish regioisomer-specific structure-activity relationships. This head-to-head comparison can reveal whether the target protein(s) of interest exhibit sensitivity to the methyl position, a finding that would be obscured if only one regioisomer were tested.

Quote Request

Request a Quote for 5-Amino-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.